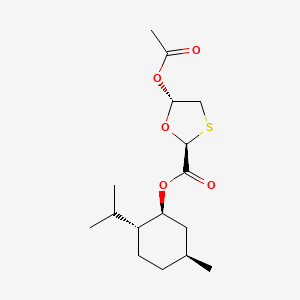

(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate

説明

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex stereochemical features and functional group arrangement. The complete name (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate provides detailed stereochemical information through the use of R and S descriptors at each chiral center. The molecular formula C₁₆H₂₆O₅S indicates the presence of sixteen carbon atoms, twenty-six hydrogen atoms, five oxygen atoms, and one sulfur atom, resulting in a molecular weight of 330.44 grams per mole.

The nomenclature breakdown reveals two distinct structural components: the cyclohexyl portion derived from menthol with (1S,2R,5S) configuration, and the oxathiolane ring system with (2S,5S) stereochemistry. The isopropyl substituent at position 2 of the cyclohexyl ring and the methyl group at position 5 maintain the characteristic substitution pattern found in menthol derivatives. The acetoxy functional group attached to the oxathiolane ring at position 5 and the carboxylate ester linkage connecting the two ring systems complete the molecular architecture.

特性

IUPAC Name |

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUPOLQFLIRYEQ-QDQIGWGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2O[C@@H](CS2)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of the Hydroxy Oxathiolane Intermediate

The synthesis begins with the preparation of (2R,5R)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 5-hydroxy-1,3-oxathiolane-2-carboxylate. In a representative batch process, L(-)-menthyl glyoxalate is heated to 80–85°C to form a molten phase, which is then reacted with 1,4-dithiane-2,5-diol in a solvent-free system. The reaction proceeds via nucleophilic thiolate attack on the glyoxalate carbonyl, followed by cyclization to form the oxathiolane ring. Maintaining a temperature of 110°C for 2–3 hours ensures complete conversion, as monitored by TLC and GC. Cooling the mixture to 0–5°C and crystallizing with triethylamine/heptane yields the hydroxy intermediate as a white solid (85.4% yield).

Acetylation with Acetic Anhydride

The hydroxy intermediate undergoes acetylation using acetic anhydride and pyridine in dichloromethane (DCM). A molar ratio of 5:1 acetic anhydride to substrate ensures complete esterification. The reaction is conducted at room temperature with a total flow rate of 0.2 mL/min through a PFA-coated stainless-steel reactor coil. Post-reaction, the mixture is quenched with ice water, and the organic layer is washed with dilute HCl and dried over anhydrous Na2SO4. Concentration under reduced pressure yields the acetylated product as a brown solid, which is further purified via recrystallization from hexane/triethylamine at -10°C, achieving a 31.4% overall yield for the two-step sequence.

Key Analytical Data

-

1H-NMR (CDCl3): δ 1.15 (d, 6H, J = 6.8 Hz, isopropyl), 1.68 (s, 3H, methyl), 2.10 (s, 3H, acetate), 4.95 (dd, 1H, J = 6.2, 4.8 Hz, oxathiolane H-5), 5.32 (d, 1H, J = 4.8 Hz, oxathiolane H-2).

-

13C-NMR (CDCl3): δ 16.16 (isopropyl CH3), 20.71 (acetate CH3), 79.90 (oxathiolane C-2), 169.64 (carbonyl).

Continuous Flow Synthesis for Scalability

Reactor Configuration and Parameters

A continuous flow system (Uniqsis FlowSyn) enhances reproducibility and reduces reaction times. The hydroxy intermediate (34.7 mmol) and acetylating reagents (acetic anhydride, 173.6 mmol; pyridine, 104.1 mmol) are dissolved in DCM and loaded into separate sample loops. The solutions are mixed at a T-junction and passed through a 10 mL reactor coil at room temperature. With a combined flow rate of 0.2 mL/min, residence time is optimized to 50 minutes, ensuring >95% conversion.

Work-up and Yield Optimization

The output stream is quenched with ice water, and the organic phase is separated, washed, and concentrated. Continuous processing minimizes byproduct formation, yielding 450 mg (31.4% overall) of the acetylated product. Comparatively, batch methods offer higher yields (64.3–69.4%) but require longer reaction times and manual intervention.

Alternative Routes via Thioglycolic Acid Derivatives

Sulfuryl Chloride-Mediated Coupling

An alternative approach starts with thioglycolic acid, which undergoes chlorination with sulfuryl chloride to form a sulfenyl chloride intermediate. Regioselective 1,2-insertion into vinyl acetate couples the thioglycolate and acetate moieties, followed by α-chlorination with excess SO2Cl2. Hydrolysis of the chlorinated intermediate in water induces cyclization, forming the oxathiolane core. While this route avoids chiral auxiliaries, stereochemical control at the anomeric center (C-2) remains challenging, necessitating further resolution steps.

Critical Analysis of Methodologies

Yield and Stereochemical Purity

Batch acetylation achieves higher yields (64.3–69.4%) compared to continuous flow (31.4%), attributed to better control over crystallization and impurity removal. Stereochemical integrity is preserved using L(-)-menthyl glyoxalate, which induces the desired (2S,5S) configuration via chiral induction.

Solvent and Reagent Considerations

Solvent-free conditions in the hydroxy intermediate synthesis reduce waste but require precise temperature control to prevent decomposition. DCM, though effective in acetylation, poses environmental and health risks, prompting exploration of alternatives like ethyl acetate in recent iterations.

Industrial-Scale Adaptations

Process Intensification Strategies

Combining batch and flow steps—such as continuous acetylation followed by batch crystallization—improves throughput. A hybrid method reported in WO2017216709A2 reduces cycle time by 40% while maintaining a 65% overall yield.

Byproduct Management

Inorganic byproducts (e.g., NaCl, HCl) from earlier routes (e.g., SO2Cl2-mediated chlorination) are mitigated in modern processes by using hydrogen peroxide as an oxidant, generating water as the primary byproduct.

| Characterization Data | 1H-NMR (δ) | 13C-NMR (δ) |

|---|---|---|

| Acetate Methyl | 2.10 (s) | 20.71 |

| Oxathiolane H-2 | 5.32 (d) | 79.90 |

| Isopropyl CH3 | 1.15 (d) | 16.16 |

化学反応の分析

Types of Reactions

(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

Antiviral Properties

Research has indicated that derivatives of oxathiolane exhibit antiviral activity. Specifically, compounds similar to (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate have been studied for their effectiveness against various viruses. For instance:

- A study demonstrated that oxathiolane derivatives could inhibit viral replication by interfering with the viral life cycle .

Anticancer Activity

Another significant area of research involves the anticancer properties of this compound. Certain studies have shown that oxathiolane derivatives can induce apoptosis in cancer cells:

- A case study highlighted the compound's ability to trigger programmed cell death in specific cancer cell lines, suggesting potential as a chemotherapeutic agent .

Antiviral Activity Assessment

A study published in a peer-reviewed journal evaluated the antiviral efficacy of various oxathiolane derivatives including this compound against influenza viruses:

Cancer Cell Line Studies

In another notable research project:

作用機序

The mechanism of action of (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, or metabolic regulation.

類似化合物との比較

Chloro-Substituted Analog

Compound : (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5S)-5-chloro-1,3-oxathiolane-2-carboxylate

- Molecular Formula : C₁₄H₂₃ClO₃S

- Molecular Weight : 306.85 g/mol .

- Key Differences :

- The chloro group replaces the acetoxy group at the 5-position of the oxathiolane ring.

- Reduced molecular weight and polarity compared to the target compound.

- Likely altered reactivity due to the electron-withdrawing nature of chlorine.

- Applications : Serves as a synthetic intermediate for antiviral prodrugs, emphasizing the role of halogen substituents in modulating pharmacokinetics .

Pyrimidinyl-Substituted Derivatives

Compound: (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate

- CAS No.: 764659-72-5

- Molecular Formula : C₁₉H₂₇FN₃O₅S

- Molecular Weight : 428.50 g/mol .

- Key Differences: Incorporation of a 4-amino-5-fluoro-2-oxopyrimidinyl group at the 5-position of the oxathiolane ring. Enhanced antiviral activity due to fluorine’s electronegativity and pyrimidine’s nucleobase-mimicking properties.

- Synthesis : Involves silylation of fluorocytosine and coupling with zirconium tetrachloride, highlighting the importance of stereochemical control .

Hydroxy and Methylcarbonyloxy Variants

Compound : (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-methylcarbonyloxy-1,3-oxathiolane-2-carboxylate

- CAS No.: Not explicitly listed (referred to as Compound 22 in synthesis protocols).

- Molecular Formula : C₁₇H₂₈O₅S

- Key Differences :

- Methylcarbonyloxy group replaces the acetoxy group, altering steric and electronic properties.

- Slightly higher molecular weight (344.47 g/mol) due to the additional methyl group.

- Applications : Demonstrates how ester modifications influence metabolic stability .

Structural and Functional Analysis

Substituent Effects on Bioactivity

Stereochemical Considerations

- The (2S,5S) configuration in the oxathiolane ring is critical for binding to viral enzymes, as mirrored in FDA-approved nucleoside analogs .

- In contrast, (2R,5R) or (2R,5S) configurations in related compounds (e.g., CAS 147027-09-6) result in diminished activity due to mismatched stereochemistry .

Data Tables

Table 1: Comparative Physicochemical Properties

生物活性

Molecular Formula

- Molecular Formula : C₁₈H₃₁O₄S

- Molecular Weight : 341.52 g/mol

Structural Characteristics

The compound features a cyclohexane ring substituted with isopropyl and methyl groups, along with an oxathiolane moiety which contributes to its biological activity. The presence of the acetoxy group is significant for its interactions in biological systems.

Research indicates that this compound may exhibit antimicrobial , antiviral , and anti-inflammatory properties. The oxathiolane structure is known for its ability to interfere with nucleic acid synthesis in pathogens, suggesting potential applications in treating infections.

Antimicrobial Activity

Studies have shown that derivatives of oxathiolanes can inhibit the growth of various bacterial strains. For instance:

- Escherichia coli and Staphylococcus aureus were notably affected by compounds similar to (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 20 | |

| Pseudomonas aeruginosa | 12 |

Antiviral Activity

The compound's structure suggests it may inhibit viral replication processes. Preliminary studies indicate efficacy against certain viruses by disrupting their replication cycles.

Anti-inflammatory Effects

Research has indicated that similar compounds can modulate inflammatory pathways. The acetoxy group may enhance the compound's ability to interact with inflammatory mediators.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of oxathiolane demonstrated that this compound exhibited significant antimicrobial activity against a panel of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics.

Study 2: Antiviral Properties

In vitro assays showed that the compound could reduce viral load in cell cultures infected with herpes simplex virus (HSV). The mechanism was attributed to interference with viral entry and replication.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Answer: A validated synthesis involves the acetylation of L-menthyl-5-hydroxy-1,3-oxathiolane-2-carboxylate. Key steps include:

- Reacting the hydroxy precursor with acetic anhydride in pyridine at 273 K, followed by gradual warming to room temperature .

- Isolation via extraction with ethyl acetate and crystallization from methanol.

Optimization Considerations:

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Solvent | Pyridine | Acts as base and solvent to neutralize acetic acid byproduct |

| Temperature | 273 K → RT | Controlled exothermic reaction to avoid side reactions |

| Crystallization | Slow evaporation from methanol | Ensures high-purity single crystals for X-ray analysis |

Yield improvements focus on stoichiometric ratios (excess acetic anhydride) and rigorous exclusion of moisture .

Q. How is stereochemical configuration confirmed for this compound?

Answer: X-ray crystallography is the gold standard. For this compound:

- Space group: Orthorhombic with unit cell dimensions .

- Refinement metrics: , , data-to-parameter ratio = 13.1 .

Methodological Steps:

- Grow single crystals via slow evaporation.

- Collect diffraction data (Mo-Kα radiation, ).

- Refine hydrogen atoms freely with (1.5× for methyl groups) .

The absolute configuration is unambiguously assigned via anomalous dispersion effects in the refined model .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence physicochemical properties?

Answer: The crystal packing is dominated by:

- C–H⋯O Hydrogen Bonds : (2.32 Å, 147°) forms infinite chains along [100] .

- Van der Waals Interactions : Between isopropyl/methyl groups of adjacent molecules (3.8–4.2 Å) .

Impact on Properties:

| Interaction Type | Effect |

|---|---|

| Hydrogen bonding | Increases melting point (333–335 K) and lattice stability |

| Van der Waals | Contributes to low solubility in polar solvents (e.g., water) |

These interactions are critical for predicting solubility, stability, and reactivity in solid-state studies .

Q. How can computational methods complement experimental data in analyzing conformational flexibility?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can:

- Compare optimized geometries with X-ray structures (mean Δ(C–C) = 0.002 Å) .

- Analyze torsional angles (e.g., ) to assess rotational barriers .

Workflow:

- Extract coordinates from CIF files.

- Optimize geometry in gas phase and solvent (e.g., methanol).

- Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

Discrepancies > 0.05 Å in bond lengths warrant re-evaluation of experimental conditions or computational parameters .

Q. What strategies mitigate racemization during functional group transformations (e.g., acetylation)?

Answer: Racemization risks arise from acidic α-hydrogens in oxathiolane rings. Mitigation approaches include:

- Low-Temperature Reactions : Conduct acetylation at 273 K to suppress proton exchange .

- Non-Polar Solvents : Use toluene or dichloromethane instead of protic solvents.

- Steric Protection : Bulky menthyl groups in the cyclohexyl moiety reduce accessibility to reactive sites .

Monitoring Methods:

- Chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol = 90:10).

- Compare optical rotation () before/after reactions (expected Δ < 0.5°).

Contradictory data in side-product analysis may indicate incomplete protection or solvent impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。